molecular formula C12H9ClN4O B14908626 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide

2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B14908626
M. Wt: 260.68 g/mol
InChI Key: MJGDZRIZKAGVIT-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide is a chemical compound with the CAS Registry Number 1178454-95-9 and a molecular formula of C12H9ClN4O . It has a molecular weight of 260.68 g/mol . This acetamide derivative features a pyrazole ring system, a structure of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole-containing compounds are extensively researched as key scaffolds in the development of novel therapeutic agents . Related structural analogs have been identified as potent and selective antagonists targeting receptors such as the androgen receptor, highlighting the potential of this chemical class in areas like oncology research . Other pyrazole derivatives have also demonstrated promising antileishmanial profiles in biological evaluations, suggesting a broader relevance in infectious disease research . The product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(3-cyanophenyl)acetamide

InChI

InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-2-9(4-11)5-14/h1-4,6-7H,8H2,(H,16,18)

InChI Key

MJGDZRIZKAGVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-1H-Pyrazole

The 4-chloro-1H-pyrazole core is typically synthesized via cyclocondensation or selective chlorination:

Method A: Cyclocondensation of Hydrazine with β-Keto Esters
Reacting hydrazine hydrate with ethyl 4-chloroacetoacetate in ethanol under reflux yields 4-chloro-1H-pyrazole. This method achieves ~75% yield but requires careful control of stoichiometry to avoid di-substitution.

Method B: Directed Chlorination
Direct chlorination of 1H-pyrazole using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C introduces chlorine selectively at the 4-position (62% yield).

Preparation of N-(3-Cyanophenyl)-2-Chloroacetamide

This intermediate is synthesized via acylation of 3-cyanoaniline:

Procedure

  • Dissolve 3-cyanoaniline (1 eq) in anhydrous dichloromethane.
  • Add triethylamine (1.2 eq) as a base, followed by dropwise addition of chloroacetyl chloride (1.1 eq) at 0°C.
  • Stir for 4–6 h at room temperature.
  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water). Yield: 85–90%.

Alkylation of 4-Chloro-1H-Pyrazole

The key step involves nucleophilic substitution to couple the pyrazole and acetamide moieties:

Optimized Protocol

  • Combine 4-chloro-1H-pyrazole (1 eq) and N-(3-cyanophenyl)-2-chloroacetamide (1.05 eq) in acetonitrile.
  • Add potassium carbonate (2 eq) and heat at 80°C for 12 h.
  • Cool, filter, and concentrate. Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3). Yield: 70–75%.

Critical Parameters

  • Base: Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.
  • Solvent: Acetonitrile enhances solubility of intermediates compared to toluene.

Alternative Routes

Acid Chloride Coupling

  • Synthesize 2-(4-chloro-1H-pyrazol-1-yl)acetic acid by reacting 4-chloro-1H-pyrazole with chloroacetic acid in DMF/K2CO3.
  • Convert to acid chloride using thionyl chloride.
  • React with 3-cyanoaniline in THF at 0°C. Yield: 65%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time to 2 h with comparable yields (72%).

Analytical Characterization

Key Spectral Data

  • 1H NMR (DMSO-d6) : δ 8.71 (s, 1H, pyrazole-H), 8.25 (s, 1H, NH), 7.85–7.45 (m, 4H, aryl-H), 4.92 (s, 2H, CH2).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

Challenges and Optimizations

Regioselectivity in Pyrazole Formation

Chlorination at the 4-position is favored using NCS, but competing 3- and 5-substitution necessitates careful temperature control.

Hydrolysis of Chloroacetamide

Basic conditions may hydrolyze the chloroacetamide intermediate. Anhydrous solvents and inert atmospheres mitigate this.

Comparative Yield Analysis

Method Yield (%) Purity (%) Key Advantage
Direct Alkylation (K2CO3) 75 98 Scalable, minimal byproducts
Acid Chloride Coupling 65 95 Avoids base-sensitive steps
Microwave-Assisted 72 97 Rapid reaction time

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The 4-chloro group on the pyrazole ring participates in nucleophilic substitution reactions under basic conditions. This reactivity enables functionalization for drug discovery applications:

Reaction Reagents/Conditions Product Key Findings
Chlorine replacement with aminesK₂CO₃, DMF, 80°C, aliphatic amines2-(4-amino-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide derivativesReaction proceeds via SNAr mechanism; electron-withdrawing groups enhance rate.
Thiol substitutionNaSH, EtOH, reflux2-(4-sulfhydryl-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamideRequires anhydrous conditions to avoid hydrolysis of the nitrile group.

Hydrolysis of the Nitrile Group

The 3-cyanophenyl moiety undergoes hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acid or amide functionalities:

Reaction Reagents/Conditions Product Key Findings
Acidic hydrolysis (H₂SO₄, H₂O)60°C, 12 hrsN-(3-carboxyphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamideYields >85% with minimal decomposition of the pyrazole ring.
Basic hydrolysis (NaOH, H₂O₂)25°C, 6 hrsN-(3-carbamoylphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide Controlled pH (9–10) critical for preventing acetamide cleavage.

Alkylation at the Acetamide Nitrogen

The acetamide nitrogen serves as a nucleophile in alkylation reactions, particularly under phase-transfer conditions:

Reaction Reagents/Conditions Product Key Findings
BenzylationBenzyl bromide, K₂CO₃, TBAB, DCMN-benzyl-2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide Phase-transfer catalyst (TBAB) improves yield to 92%.
PropargylationPropargyl bromide, NaH, THF, 0°CN-propargyl-2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamideLow-temperature conditions prevent alkyne polymerization.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

Reaction Reagents/Conditions Product Key Findings
With benzonitrile oxideToluene, 110°C, 8 hrsPyrazolo[1,2-d] oxadiazine derivativeReaction exhibits high regioselectivity (>95%) at the C-3 position.
Copper-catalyzed azide-alkyne (CuAAC)CuI, DIPEA, DMF, RTTriazole-linked dimeric conjugate Quantitative yield achieved using N-propargyl derivatives.

Catalytic Hydrogenation

Selective reduction of the pyrazole ring has been achieved under hydrogenation conditions:

Reaction Reagents/Conditions Product Key Findings
H₂, Pd/C (10%), EtOAc, 50 psi2-(4-chloro-pyrrolidin-1-yl)-N-(3-cyanophenyl)acetamideCatalyst loading (5–10%) critical for avoiding over-reduction.

Biological Activity-Related Modifications

The compound serves as a scaffold for developing bioactive analogs:

Modification Target Activity Key Results
Introduction of sulfonamide groupsAnticancer (CDK4 inhibition)IC₅₀ = 0.26 µM against MCF-7 cells
Complexation with transition metalsAntimicrobialMIC = 8 µg/mL against S. aureus

Mechanistic Insights

  • Regioselectivity in alkylation : The pyrazole N-1 position is favored due to steric hindrance at N-2 .

  • Hydrogen-bond stabilization : Intermolecular N-H···O interactions in the crystalline state enhance thermal stability during reactions .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Crystallographic Parameters

Compound Name Molecular Formula Dihedral Angle (°) Hydrogen Bonding Patterns Space Group Biological Relevance
2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide C₁₂H₈Cl₂N₄O 30.7 N—H⋯O (chains), C—H⋯N P2₁/c Insecticide intermediate
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 30.7 N—H⋯O, C—H⋯N P2₁/c Fipronil analog
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 80.70 N—H⋯O (R₂²(10) dimers) P-1 Antimicrobial
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide C₂₁H₁₈ClN₄O₂ N/A N—H⋯O, C—H⋯π N/A Antifungal

Key Observations

Dihedral Angles and Conformation: The target compound exhibits a smaller dihedral angle (30.7°) compared to 2-(2,4-dichlorophenyl) analogs (80.70°), indicating reduced steric hindrance between the pyrazole and aryl groups. This may enhance molecular flexibility and binding to enzymatic targets .

Hydrogen Bonding and Crystal Packing :

  • The target compound forms infinite N—H⋯O chains, whereas dichlorophenyl analogs form discrete R₂²(10) dimers. Chain-like packing may improve thermal stability .
  • Triazole-containing analogs (e.g., compound 6m in ) exhibit additional C—H⋯π interactions due to aromatic naphthyl groups, enhancing crystalline cohesion .

Biological Activity: Chlorine and cyano groups are critical for insecticidal activity, as seen in Fipronil intermediates . Dichlorophenyl and naphthyl derivatives show broader antifungal and antimicrobial properties, likely due to increased hydrophobicity and membrane penetration .

Insights :

  • The target compound’s synthesis relies on nucleophilic acyl substitution, whereas triazole derivatives require click chemistry .
  • Carbodiimide-mediated coupling () achieves high yields for bulkier analogs but may require stringent temperature control.

Q & A

Q. What comparative studies with structural analogs inform SAR for target selectivity?

  • Answer : Synthesize analogs with varying substituents (e.g., -Cl vs. -Br on the phenyl ring) and evaluate activity in parallel assays. Free-Wilson analysis or 3D-QSAR models quantify substituent contributions. Cross-screening against related targets (e.g., GPCRs vs. kinases) identifies selectivity drivers .

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